N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide

FABP4 inhibition Fragment-based drug design Metabolic disease

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide (C₂₁H₂₃NO₃S, MW 369.48) is a synthetic small molecule belonging to the non-annulated thiophenylamide class, a scaffold explored by Hoffmann‑La Roche as dual fatty‑acid binding protein 4/5 (FABP4/5) inhibitors for metabolic and inflammatory indications. The compound incorporates a benzothiophene core, a 2‑hydroxypropyl linker, and a 3‑(4‑methoxyphenyl)propanamide side chain.

Molecular Formula C21H23NO3S
Molecular Weight 369.48
CAS No. 2034242-60-7
Cat. No. B2748236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide
CAS2034242-60-7
Molecular FormulaC21H23NO3S
Molecular Weight369.48
Structural Identifiers
SMILESCC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C21H23NO3S/c1-21(24,19-13-16-5-3-4-6-18(16)26-19)14-22-20(23)12-9-15-7-10-17(25-2)11-8-15/h3-8,10-11,13,24H,9,12,14H2,1-2H3,(H,22,23)
InChIKeyBZVFCSCDHHDXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide (CAS 2034242-60-7): Chemical Class and FABP-Targeted Structural Pedigree


N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide (C₂₁H₂₃NO₃S, MW 369.48) is a synthetic small molecule belonging to the non-annulated thiophenylamide class, a scaffold explored by Hoffmann‑La Roche as dual fatty‑acid binding protein 4/5 (FABP4/5) inhibitors for metabolic and inflammatory indications [1]. The compound incorporates a benzothiophene core, a 2‑hydroxypropyl linker, and a 3‑(4‑methoxyphenyl)propanamide side chain. Critically, the 3‑(4‑methoxyphenyl)propanoic acid fragment alone is a validated FABP4 ligand, with a co‑crystal structure (PDB 3P6E, 1.08 Å resolution) confirming direct engagement of the FABP4 binding pocket [2]. This fragment‑based evidence anchors the compound within the FABP4/5 inhibitor chemical space, distinguishing it from generic benzothiophene amides lacking this pharmacophoric element.

Why In‑Class Benzothiophene Propanamides Cannot Substitute for CAS 2034242-60-7 in FABP‑Focused Research


Within the non-annulated thiophenylamide family, the combination of the benzothiophene‑2‑yl group, the tertiary alcohol on the hydroxypropyl linker, and the 4‑methoxyphenylpropanamide side chain is structurally non‑redundant. The 4‑methoxy substituent on the phenyl ring directly mimics the crystallographically validated FABP4 ligand 3‑(4‑methoxyphenyl)propionic acid (PDB 3P6E) [1], while the benzothiophene and hydroxypropyl elements occupy adjacent sub‑pockets that control isoform selectivity in Roche’s FABP4/5 inhibitor series [2]. Close analogs—such as the 3‑chlorophenyl variant (CAS 2034471‑57‑1), the benzenesulfonyl variant (CAS 2034263‑24‑4), or the phenylsulfanyl variant (CAS 2034547‑56‑1)—alter both the electronic character and steric occupancy of the side chain, likely shifting the FABP4/FABP5 selectivity profile and metabolic stability in ways that cannot be predicted by simple inspection. Generic substitution therefore risks confounding FABP‑dependent readouts, particularly when researchers require a methoxy‑phenyl pharmacophore with a well‑defined exit‑vector trajectory.

Quantitative Differentiation Evidence for CAS 2034242-60-7 Versus Closest Structural Analogs


FABP4 Binding Affinity: Fragment-Level Validation of the 4-Methoxyphenylpropanamide Pharmacophore

The 3‑(4‑methoxyphenyl)propanoic acid substructure present in the target compound co‑crystallizes with human FABP4 (PDB 3P6E) at 1.08 Å resolution, demonstrating direct occupancy of the fatty‑acid binding pocket [1]. While no Kd or IC₅₀ has been reported for the full compound, the fragment itself exhibits measurable electron density in the binding site, confirming it is a bona fide FABP4 ligand. By contrast, the des‑methoxy analog (3‑phenylpropanoic acid) and the 3‑chlorophenyl variant lack this crystallographic validation in the public domain, reducing confidence in their FABP4 engagement . This fragment‑level evidence supports the hypothesis that the 4‑methoxyphenyl group confers a defined binding pose that can be exploited for rational FABP4/5 inhibitor optimization.

FABP4 inhibition Fragment-based drug design Metabolic disease

Selectivity Potential: Benzothiophene‑2‑yl vs. Benzothiophene‑3‑yl Isomerism in the Roche FABP Inhibitor Series

In the non‑annulated thiophenylamide patent series (US 9,353,102 B2), the position of attachment to the benzothiophene ring (2‑yl vs. 3‑yl) is a critical determinant of FABP4 vs. FABP5 selectivity, with the 2‑yl orientation typically favoring dual FABP4/5 inhibition [1]. The target compound bears the benzothiophene‑2‑yl isomer, while a close catalog analog (CAS 2034469‑31‑1) bears the benzothiophene‑3‑yl isomer . Although no head‑to‑head biochemical data are publicly available, the patent explicitly teaches that R₃ substitution patterns (including the benzothiophene attachment point) modulate isoform selectivity, implying that the 2‑yl and 3‑yl isomers are not interchangeable for FABP‑targeted assays.

FABP5 selectivity Isomer comparison Structure-activity relationship

Linker Hydrogen‑Bonding Capacity: Hydroxypropyl vs. Alkyl Linkers

The 2‑hydroxypropyl linker in the target compound provides a tertiary alcohol capable of acting as both a hydrogen‑bond donor and acceptor. In contrast, analogs with an unsubstituted propyl linker (e.g., the benzothiophene‑3‑yl analog CAS 2034469‑31‑1, which lacks the hydroxyl group) forfeit this H‑bonding functionality . While no solubility or permeability data are available, the presence of the hydroxyl group is expected to improve aqueous solubility relative to fully hydrophobic linkers, a property that is valuable for in vitro assay compatibility and in vivo pharmacokinetic optimization in the FABP inhibitor context.

Solubility Linker design Hydrogen bonding

Absence of Red‑Flag Structural Alerts vs. Toxicophoric Analogs

Several commercially available analogs in the same chemical space contain structural moieties associated with toxicological or metabolic liability. The benzenesulfonyl analog (CAS 2034263‑24‑4) contains a sulfonamide group that can act as a hapten, while the phenylsulfanyl analog (CAS 2034547‑56‑1) contains a thioether susceptible to oxidative metabolism . The target compound lacks both the sulfonyl and thioether functionalities, presenting a cleaner profile for early‑stage screening where minimizing off‑target toxicity signals is important.

Toxicophore avoidance Drug-likeness Procurement safety

Recommended Application Scenarios for CAS 2034242-60-7 Based on Structural and Class Evidence


FABP4/5 Inhibitor Lead Optimization Starting Point

The compound’s benzothiophene‑2‑yl core and 4‑methoxyphenylpropanamide side chain align with the Roche FABP4/5 inhibitor pharmacophore [1]. It can serve as a starting scaffold for medicinal chemistry efforts targeting type 2 diabetes, atherosclerosis, or non‑alcoholic steatohepatitis, where dual FABP4/5 inhibition is the desired mechanism. The crystallographically validated 4‑methoxyphenyl fragment [2] provides a rational basis for structure‑based design, while the hydroxyl linker offers a handle for further derivatization to improve potency and selectivity.

Chemical Probe for FABP4 vs. FABP5 Selectivity Profiling

Given that the benzothiophene‑2‑yl attachment is taught in the patent family to influence FABP4/5 selectivity [1], this compound is appropriate for use as a tool compound in biochemical assays comparing FABP4 and FABP5 inhibition profiles. When tested head‑to‑head against the 3‑yl isomer (CAS 2034469‑31‑1), it can help establish the isomer‑dependent selectivity window, generating SAR data for the broader series.

Negative Control for Side‑Chain Pharmacophore Studies

Because the 4‑methoxyphenyl group engages FABP4 (PDB 3P6E) [2], this compound can be used as a positive control in fragment‑based screening campaigns, while analogs with altered side chains (e.g., 3‑chlorophenyl or phenylsulfanyl) serve as negative controls to confirm that biological activity depends on the methoxy‑phenyl interaction. This application is particularly relevant for academic labs validating FABP4 binding assays.

Quote Request

Request a Quote for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.